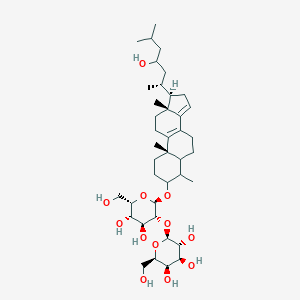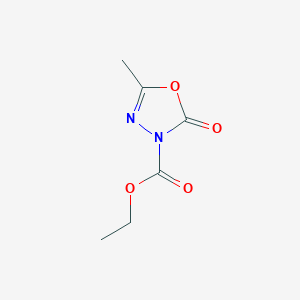![molecular formula C16H23NO2S B040371 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione CAS No. 114050-28-1](/img/structure/B40371.png)
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione, also known as UPy-2, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with a pyridine ring and a thione group, and it has been found to have several potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to be effective against a wide range of microorganisms and has shown promising results in preclinical studies.
Biochemical and Physiological Effects:
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione has been found to have several biochemical and physiological effects in the body. It has been shown to have antioxidant properties, and it has been found to modulate the immune system. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione is its versatility and potential for use in various scientific fields. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione. One area of research is the development of new synthetic methods for producing 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione and related compounds. Another area of research is the study of the mechanism of action of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione and its potential use in the treatment of various diseases. Additionally, the potential use of 1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione in the development of new antimicrobial agents and other therapeutic compounds is an area of interest for future research.
Méthodes De Synthèse
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione can be synthesized through a multistep process that involves the reaction of 2-pyridinecarboxaldehyde with 1-undecyne, followed by a cyclization reaction to form the pyridine ring. The final step involves the addition of a thione group to the molecule.
Applications De Recherche Scientifique
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial and antiviral properties, and it has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
114050-28-1 |
|---|---|
Nom du produit |
1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione |
Formule moléculaire |
C16H23NO2S |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(2-sulfanylidenepyridin-1-yl) undec-10-enoate |
InChI |
InChI=1S/C16H23NO2S/c1-2-3-4-5-6-7-8-9-13-16(18)19-17-14-11-10-12-15(17)20/h2,10-12,14H,1,3-9,13H2 |
Clé InChI |
IDVYHPOMSGURJA-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)ON1C=CC=CC1=S |
SMILES canonique |
C=CCCCCCCCCC(=O)ON1C=CC=CC1=S |
Synonymes |
N-(10-Undecenoyloxy)pyridine-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



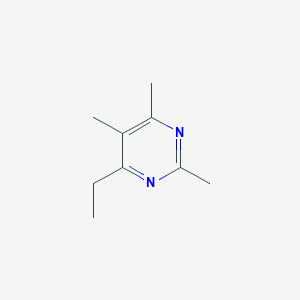
![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
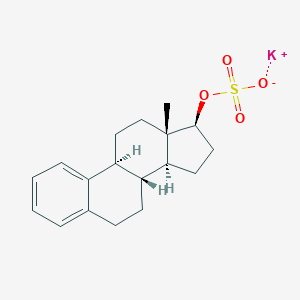
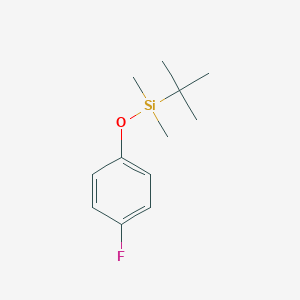
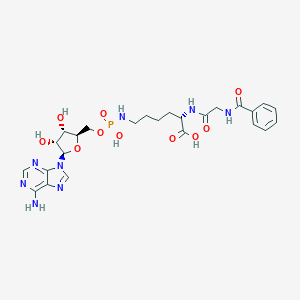
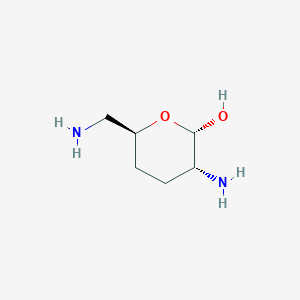
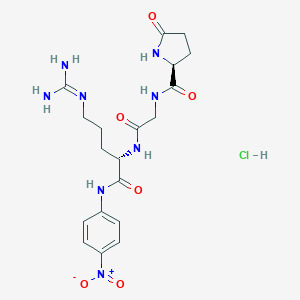
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
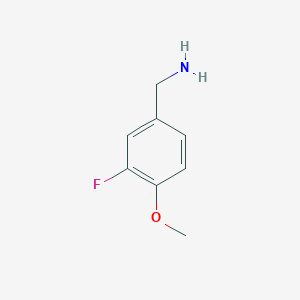
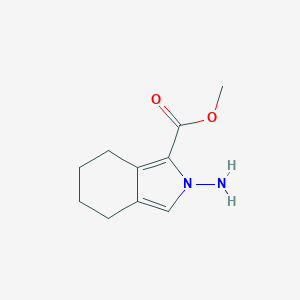
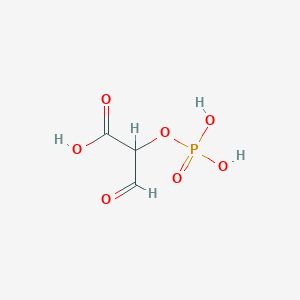
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)
